An In-Depth Technical Guide to 6-Bromo-2-chloro-3-methoxyaniline: Properties, Reactivity, and Synthetic Considerations
An In-Depth Technical Guide to 6-Bromo-2-chloro-3-methoxyaniline: Properties, Reactivity, and Synthetic Considerations
Introduction
In the landscape of modern medicinal chemistry and materials science, the strategic functionalization of aromatic scaffolds is a cornerstone of molecular design. Polysubstituted anilines, in particular, serve as versatile synthons for the construction of complex heterocyclic systems and pharmacologically active agents.[1] 6-Bromo-2-chloro-3-methoxyaniline is a prime example of such a building block, incorporating a unique arrangement of electron-donating and electron-withdrawing groups that precisely modulate its reactivity and intermolecular interaction potential. The presence of chloro and methoxy groups is a common strategy in drug discovery to optimize ligand-protein interactions and fine-tune physicochemical properties.[2][3][4]
This technical guide offers a comprehensive examination of the physical, chemical, and spectroscopic properties of 6-Bromo-2-chloro-3-methoxyaniline. We will delve into its predicted reactivity, outline a logical synthetic pathway, and provide insights grounded in established chemical principles for its effective utilization in research and development.
Molecular Structure and Identification
The unique substitution pattern on the aniline ring is central to the chemical behavior of this compound. The spatial arrangement of the bromo, chloro, methoxy, and amino groups dictates the molecule's electronic distribution and steric profile.
Caption: Chemical structure of 6-Bromo-2-chloro-3-methoxyaniline.
Physicochemical Properties
A summary of the key physical and chemical properties for 6-Bromo-2-chloro-3-methoxyaniline is provided below. It is important to note that while some data is available for isomers, specific experimental values for this exact compound are not extensively published. Therefore, some properties are calculated or estimated based on structurally related molecules.
| Property | Value | Source/Comment |
| CAS Number | 1816992-72-9 | [5] |
| Molecular Formula | C₇H₇BrClNO | [6] |
| Molecular Weight | 236.49 g/mol | [6] |
| Appearance | Solid (predicted) | Inferred from similar substituted anilines.[7] |
| Melting Point | No data available | |
| Boiling Point | No data available | |
| Solubility | Likely soluble in organic solvents such as methanol, acetone, and dichloromethane. Sparingly soluble in non-polar solvents like hexane. | Predicted based on the behavior of similar halogenated anilines.[8] |
| pKa (of the conjugate acid) | ~2-3 | Estimated. The electron-withdrawing halogens decrease the basicity of the amino group compared to aniline (pKa 4.6). |
| LogP (Octanol/Water Partition Coefficient) | ~3.0-3.5 | Estimated. The presence of two halogens increases lipophilicity. |
Spectroscopic Profile
Spectroscopic analysis is essential for the structural confirmation and purity assessment of 6-Bromo-2-chloro-3-methoxyaniline. While specific spectra are proprietary to manufacturers, the expected characteristics are as follows:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show two distinct signals in the aromatic region, corresponding to the two protons on the benzene ring. A singlet for the methoxy group protons (around 3.8-4.0 ppm) and a broad singlet for the amine protons would also be present.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display seven unique carbon signals: six for the aromatic ring and one for the methoxy carbon. The chemical shifts would be influenced by the attached substituents.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): Key vibrational bands would include N-H stretching for the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretching for the aromatic and methyl groups, C=C stretching in the aromatic ring (around 1500-1600 cm⁻¹), and C-O stretching for the methoxy group.[9]
-
Mass Spectrometry (MS): The mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and one chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.[10]
Chemical Properties and Reactivity Analysis
The reactivity of 6-Bromo-2-chloro-3-methoxyaniline is governed by the interplay of its four substituents.
-
Amino Group (-NH₂): This is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring through resonance.
-
Methoxy Group (-OCH₃): This is also an activating, ortho, para-directing group.
-
Chloro (-Cl) and Bromo (-Br) Groups: These halogens are deactivating via their inductive electron-withdrawing effect, yet they are ortho, para-directing due to resonance electron donation.[11]
The overall reactivity of the ring towards electrophilic aromatic substitution is a balance of these effects. The powerful activating nature of the amino group is the dominant influence, making the ring susceptible to electrophilic attack despite the presence of two deactivating halogens.[11] The primary sites for electrophilic attack are the positions ortho and para to the strongly activating amino group. In this molecule, the C5 position is the most likely site for substitution, as it is para to the amino group and avoids steric hindrance from the adjacent bromo group.
Synthetic Approach
While a specific, detailed protocol for the synthesis of 6-Bromo-2-chloro-3-methoxyaniline is not widely published, a plausible synthetic route can be devised from commercially available starting materials, often involving the reduction of a nitro group to an aniline.[12][13][14] A general workflow is outlined below.
Caption: A generalized workflow for the synthesis of substituted anilines.
Illustrative Experimental Protocol: Nitro Group Reduction
This protocol is a generalized procedure for the reduction of a corresponding nitroaromatic precursor and should be optimized for the specific substrate.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the nitroaromatic starting material (1.0 equivalent), ethanol, and a saturated aqueous solution of ammonium chloride.[12]
-
Addition of Reducing Agent: To the vigorously stirred mixture, add iron powder (5-10 equivalents) portion-wise. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.[12]
-
Reaction Monitoring: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-6 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the iron salts. Rinse the filter cake with ethanol.
-
Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. Add ethyl acetate and water to the residue and transfer to a separatory funnel. Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 6-Bromo-2-chloro-3-methoxyaniline. Further purification can be achieved by column chromatography on silica gel or by recrystallization.
Safety and Handling
As with many halogenated aromatic amines, 6-Bromo-2-chloro-3-methoxyaniline should be handled with appropriate safety precautions. While a specific Safety Data Sheet (SDS) for this compound is not universally available, data from similar compounds suggest the following:
-
General Handling: Use in a well-ventilated area or a fume hood. Avoid dust formation.[15][16] Wash hands thoroughly after handling.
-
Personal Protective Equipment (PPE): Wear protective gloves, a lab coat, and safety goggles with side shields.[16]
-
Hazards: May be harmful if swallowed, in contact with skin, or if inhaled.[17] It may cause skin and eye irritation.
-
Storage: Store in a tightly closed container in a cool, dry place.
Applications in Research and Drug Discovery
6-Bromo-2-chloro-3-methoxyaniline is a valuable building block for several reasons:
-
Multiple Reaction Sites: The amine group can be readily diazotized or acylated, while the bromine atom provides a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of further complexity.
-
Modulation of Properties: The combination of substituents allows for fine-tuning of steric and electronic properties, which is crucial in lead optimization during drug discovery.[18] The chloro and methoxy groups, in particular, can engage in various non-covalent interactions within a protein's binding pocket, such as hydrogen bonds and halogen bonds, potentially enhancing binding affinity and selectivity.[3]
-
Scaffold for Heterocycles: This aniline is a precursor for the synthesis of more complex heterocyclic structures, such as quinolines, which are important pharmacophores in many therapeutic areas.[19]
Conclusion
6-Bromo-2-chloro-3-methoxyaniline is a highly functionalized aromatic intermediate with significant potential in synthetic chemistry. Its unique substitution pattern offers a sophisticated platform for constructing complex molecules with tailored properties for applications in drug discovery, agrochemicals, and materials science. A thorough understanding of its physicochemical properties, reactivity, and safe handling is paramount for its effective use in the laboratory.
References
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